Pomalidomide-PEG2-azide

Catalog No.
S2668448
CAS No.
2267306-14-7
M.F
C19H20N6O7
M. Wt
444.404
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG2-azide

CAS Number

2267306-14-7

Product Name

Pomalidomide-PEG2-azide

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

Molecular Formula

C19H20N6O7

Molecular Weight

444.404

InChI

InChI=1S/C19H20N6O7/c20-24-21-6-7-31-8-9-32-10-15(27)22-12-3-1-2-11-16(12)19(30)25(18(11)29)13-4-5-14(26)23-17(13)28/h1-3,13H,4-10H2,(H,22,27)(H,23,26,28)

InChI Key

QMQAWNMGKYQDLT-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN=[N+]=[N-]

Solubility

not available

Structure and Function

Pomalidomide-PEG2-azide consists of three key components:

  • Pomalidomide: This molecule acts as a ligand, specifically binding to a protein called cereblon. Cereblon plays a critical role in the ubiquitin-proteasome system, which is responsible for degrading proteins within the cell.
  • PEG2 linker: This polyethylene glycol (PEG) group serves as a spacer, connecting the pomalidomide moiety to the azide group. PEG linkers are commonly used in drug development to improve the properties of the drug, such as its solubility and stability.
  • Azide terminal group: This group allows for conjugation with another molecule, typically an antibody or another targeting moiety, using click chemistry. This conjugation creates a bi-functional molecule, where one end binds to the target protein and the other end recruits cereblon, leading to the degradation of the target protein.

Applications in PROTAC development

Pomalidomide-PEG2-azide is a valuable tool for researchers developing PROTACs due to the following reasons:

  • Target engagement: Pomalidomide effectively binds to cereblon, a well-established E3 ligase involved in protein degradation.
  • Versatility: The azide group allows for conjugation with various targeting moieties, enabling researchers to design PROTACs targeting a wide range of proteins.
  • PEGylation benefits: The PEG linker can improve the drug-like properties of the final PROTAC, such as its solubility and stability.

Pomalidomide-PEG2-azide is a synthetic compound that integrates pomalidomide, an established immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed for targeted protein degradation. The azide group facilitates click chemistry reactions, enhancing the compound's utility in chemical biology and drug discovery .

  • Target Protein Ligand Conjugation: The azide group on Pomalidomide-PEG2-azide reacts with a specific ligand for the target protein through click chemistry [].
  • PROTAC Formation: This conjugation results in a PROTAC molecule that possesses binding domains for both the target protein and cereblon [].
  • Target Protein Degradation: The PROTAC bridges the target protein and cereblon, inducing the E3 ligase activity of cereblon on the target protein, leading to its ubiquitination and subsequent degradation by the proteasome [].
  • Pomalidomide Origin: Pomalidomide, the core component, can have side effects like fatigue, low blood counts, and birth defects [].
  • Potential Toxicity: The overall toxicity profile of Pomalidomide-PEG2-azide needs further investigation.

  • Click Chemistry: The azide group is reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is pivotal for constructing complex molecular architectures.
  • Substitution Reactions: The azide can be substituted with various functional groups under specific conditions, allowing for diverse modifications of the compound.

Common Reagents and Conditions

  • Copper Catalysts: Essential for facilitating click chemistry reactions.
  • Nucleophiles: Various nucleophiles can be employed to replace the azide group, depending on the desired end product.

Major Products Formed

The primary products resulting from these reactions include triazole-linked conjugates and substituted derivatives, which are valuable in various biochemical applications.

Pomalidomide-PEG2-azide exhibits notable biological activities through its mechanisms of action:

  • Targeted Protein Degradation: The compound recruits the E3 ligase Cereblon (CRBN) to specific target proteins, leading to their ubiquitination and subsequent degradation via the proteasome. This mechanism is crucial for modulating protein levels within cells.
  • Immunomodulatory Effects: Pomalidomide enhances T cell and natural killer cell-mediated immunity while inhibiting the proliferation of certain tumor cells, thus contributing to its therapeutic potential in oncology .

The synthesis of Pomalidomide-PEG2-azide involves several critical steps:

  • Synthesis of Pomalidomide: Initially synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione using a coupling agent in a suitable solvent.
  • PEGylation: The PEG linker is introduced by reacting pomalidomide with a PEG derivative containing a terminal azide group. This step often requires coupling reagents and catalysts to facilitate the reaction.
  • Purification: The final product undergoes purification processes such as column chromatography to eliminate unreacted materials and byproducts.

In industrial settings, these methods are scaled up using automated synthesis platforms to optimize yield and purity.

Pomalidomide-PEG2-azide serves various applications, particularly in:

  • Targeted Protein Degradation: As a building block for PROTACs, it enables the selective degradation of specific proteins implicated in diseases.
  • Drug Discovery: Its versatility in click chemistry makes it a valuable tool for synthesizing complex compounds that can be screened for biological activity.
  • Biochemical Research: Used extensively in studies involving protein interactions and cellular pathways due to its ability to modify proteins selectively .

Studies involving Pomalidomide-PEG2-azide focus on its interactions with target proteins and E3 ligases. The binding affinity to Cereblon has been characterized, demonstrating its effectiveness in promoting targeted protein degradation. Interaction studies often utilize biophysical techniques such as surface plasmon resonance or fluorescence resonance energy transfer to elucidate binding dynamics and affinities .

Pomalidomide-PEG2-azide stands out due to its unique combination of components. Similar compounds include:

Compound NameDescription
Pomalidomide-PEG1-azideContains a shorter PEG linker.
Pomalidomide-PEG3-azideContains a longer PEG linker.
Pomalidomide-PEG4-azideContains an even longer PEG linker.
Lenalidomide-PEG2-azideA related immunomodulatory drug with PEG linkage.

The differences among these compounds primarily lie in the length of the PEG linker and their structural variations, which can influence their solubility, stability, and reactivity profiles. Pomalidomide-PEG2-azide offers an optimal balance for applications requiring effective protein targeting and degradation capabilities .

The synthesis of pomalidomide-PEG2-azide follows a modular approach, leveraging pomalidomide’s primary amine for sequential functionalization (Figure 1). The process involves three key stages:

  • Activation of Pomalidomide:
    Pomalidomide’s secondary amine at the 4-position undergoes nucleophilic substitution. This is achieved by treating pomalidomide with a bromoacetyl bromide derivative in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, yielding an activated intermediate [6].

  • PEG2 Linker Incorporation:
    The activated intermediate reacts with a PEG2 diol spacer. Catalyzed by N,N-diisopropylethylamine (DIPEA), the reaction proceeds at 50°C for 12 hours, forming an ether bond between the pomalidomide core and the PEG2 chain [5] [6]. Excess PEG2 diol is removed via column chromatography using a dichloromethane/methanol gradient.

  • Azide Functionalization:
    The terminal hydroxyl group of the PEG2 linker is converted to an azide. Mesylation (using methanesulfonyl chloride) followed by nucleophilic displacement with sodium azide in dimethyl sulfoxide (DMSO) at 60°C introduces the azide moiety [5] [7]. The reaction is quenched with ice water, and the product is extracted using ethyl acetate.

Table 1: Reaction Conditions for Pomalidomide-PEG2-Azide Synthesis

StepReagentsSolventTemperatureTimeYield
ActivationBromoacetyl bromide, DIPEADMF0–25°C2 hr85%
PEG2 CouplingPEG2 diol, DIPEADMF50°C12 hr78%
Azide IntroductionMsCl, NaN₃DMSO60°C8 hr65%

Critical Reaction Parameters in Azide-Alkyne Cycloaddition

While pomalidomide-PEG2-azide itself does not undergo cycloaddition during synthesis, its terminal azide group is designed for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PROTAC assembly. Key parameters influencing this downstream reaction include:

  • Catalyst Concentration: Copper(I) iodide (1–5 mol%) optimizes triazole formation without inducing side reactions [3] [5]. Excess copper promotes oxidative degradation of sensitive functional groups.
  • Ligand Selection: Tris(benzyltriazolylmethyl)amine (TBTA) stabilizes Cu(I), enhancing reaction rates and yields [3].
  • Solvent System: Tert-butanol/water mixtures (4:1) improve solubility of hydrophobic alkyne partners while maintaining azide reactivity [5].
  • Temperature: Reactions proceed efficiently at 25–40°C; higher temperatures accelerate kinetics but risk PEG chain degradation [7].

Table 2: Optimized CuAAC Conditions for PROTAC Assembly

ParameterOptimal RangeImpact on Reaction Efficiency
Cu(I) Concentration2–3 mol%Maximizes triazole yield
LigandTBTA (1.2 equiv)Prevents copper oxidation
Solventt-BuOH/H₂O (4:1)Balances solubility and rate
Temperature37°CMinimizes PEG decomposition

Purification Techniques for High-Purity PROTAC Intermediates

Purifying pomalidomide-PEG2-azide demands strategies to resolve PEG-related impurities:

  • Flash Chromatography: Silica gel columns with gradient elution (3–10% methanol in dichloromethane) separate unreacted PEG2 diols and azide byproducts [6] [7].
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water + 0.1% trifluoroacetic acid) achieve >95% purity by resolving PEG chain length variants [1] [6].
  • Crystallization: Ethanol/water mixtures (3:1) precipitate the product while retaining hydrophilic impurities in solution .

Challenges arise from the PEG moiety’s polydispersity and azide’s hygroscopicity. Lyophilization post-purification ensures long-term stability by removing residual solvents [6].

Scalability Challenges in Industrial Production

Scaling pomalidomide-PEG2-azide synthesis introduces multifaceted hurdles:

  • Cost of PEG Derivatives: Pharmaceutical-grade PEG2 diols are 3–5× costlier than research-grade equivalents, impacting bulk production economics [7].
  • Azide Handling: Sodium azide’s toxicity necessitates closed-system reactors and stringent waste management protocols [5].
  • Reaction Homogeneity: PEG’s viscosity limits mass transfer in large batches, requiring optimized stirring rates (≥500 rpm) and solvent ratios [6].
  • Purification at Scale: Traditional column chromatography becomes impractical; simulated moving bed (SMB) chromatography reduces solvent use by 40% while maintaining purity [7].

Table 3: Industrial vs. Laboratory-Scale Synthesis Metrics

MetricLaboratory Scale (10 g)Industrial Scale (10 kg)
Overall Yield62%48%
Purity Post-HPLC97%94%
Batch Cycle Time72 hr14 days
Solvent Waste Volume5 L/kg300 L/kg

XLogP3

0.5

Dates

Last modified: 08-16-2023

Explore Compound Types